3-(4-chlorophenyl)-2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core and tetrahydrofuran-2-carbaldehyde.
Reaction Conditions: The reaction is typically performed in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions
-
Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core
Starting Materials: 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the intermediate hydrazone, which is then cyclized to form the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Anticancer Activity: The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
Antimicrobial Properties: It may exhibit antimicrobial activity against various bacterial and fungal strains.
Industry
Pharmaceuticals: Used in the development of new drugs targeting specific enzymes or receptors.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby halting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their anticancer and anti-inflammatory properties.
Triazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives: Exhibit similar biological activities but differ in their structural framework and specific substituents.
Uniqueness
3-(4-chlorophenyl)-2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydrofuran-2-ylmethyl group, in particular, is less common in similar compounds, potentially offering unique interactions with biological targets.
Properties
Molecular Formula |
C22H21ClN4O2 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-11-(oxolan-2-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H21ClN4O2/c1-2-18-20(14-5-7-15(23)8-6-14)21-24-12-17-19(27(21)25-18)9-10-26(22(17)28)13-16-4-3-11-29-16/h5-10,12,16H,2-4,11,13H2,1H3 |
InChI Key |
RODCQKSNCHJORJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CC5CCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.